trans-1,2-Cyclohexanediol

Description

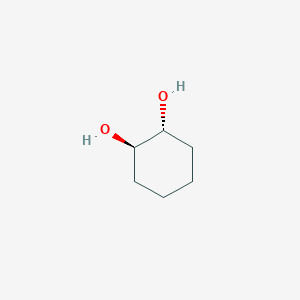

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075347 | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1460-57-7, 1072-86-2 | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of trans-1,2-cyclohexanediol, a key chiral building block in organic synthesis. The document details its stereoisomers, conformational analysis, synthesis, and spectroscopic properties, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction: Chirality and Stereoisomers

trans-1,2-Cyclohexanediol is a chiral molecule that exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-trans-1,2-cyclohexanediol and (1S,2S)-trans-1,2-cyclohexanediol. The trans configuration dictates that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate. The separation and utilization of the individual enantiomers are crucial in asymmetric synthesis, where stereochemistry plays a pivotal role in determining the biological activity of molecules.

An In-depth Technical Guide to the Physical Properties of trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediol is a diol of significant interest in various chemical and pharmaceutical applications. It serves as a key intermediate in organic synthesis, a metabolite of cyclohexene oxide, and has been investigated for its effects on drug delivery.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the physical characteristics of trans-1,2-Cyclohexanediol, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Core Physical Properties

The physical properties of trans-1,2-Cyclohexanediol are summarized in the table below, providing a quick reference for laboratory and developmental work.

| Property | Value | Source(s) |

| Melting Point | 100 - 104 °C | [3][4][5] |

| Boiling Point | 231 - 233 °C (at 760 mmHg) | [3] |

| 120 °C (at 14 mmHg) | [1] | |

| 117 °C (at 12.75 mmHg) | [4] | |

| Solubility | 375 g/L in water (at 20 °C) | [3][6] |

| Soluble in methanol, chloroform | [4][7][8] | |

| Moderately soluble in water | [9] | |

| More soluble in organic solvents like ethanol and methanol | [9] | |

| Density | 1.156 g/cm³ (relative density) | [10] |

| 1.2 ± 0.1 g/cm³ | ||

| Vapor Pressure | 4 hPa (at 110 °C) | [3][6] |

| 0.01 mmHg | ||

| Flash Point | 134 °C | [6] |

| Ignition Temperature | 360 °C | [3][6] |

| Molecular Weight | 116.16 g/mol | [1][10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of trans-1,2-Cyclohexanediol.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Spectra available in CDCl₃. | |

| ¹³C NMR | Data available. | |

| Infrared (IR) | Spectra available (KBr disc, nujol mull). | |

| Mass Spectrometry | Electron Ionization (EI) mass spectra available. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of trans-1,2-Cyclohexanediol are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid trans-1,2-Cyclohexanediol transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry trans-1,2-Cyclohexanediol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device) containing a heat-transfer fluid (like silicone oil).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid trans-1,2-Cyclohexanediol equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid trans-1,2-Cyclohexanediol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid.

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.

-

Observation: As the sample heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of trans-1,2-Cyclohexanediol in a saturated solution of a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of solid trans-1,2-Cyclohexanediol is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of trans-1,2-Cyclohexanediol in the clear, saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of trans-1,2-Cyclohexanediol.

Methodology:

-

Measurement of Pycnometer Mass: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

Measurement with Sample: The pycnometer is filled with the sample (molten, if solid at room temperature) and its mass is measured.

-

Measurement with Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.

-

Calculation: The volume of the pycnometer is calculated from the mass and density of the reference liquid. The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of trans-1,2-Cyclohexanediol is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

-

A small amount of finely ground trans-1,2-Cyclohexanediol (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum of the pellet is recorded using an FTIR spectrometer.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of trans-1,2-Cyclohexanediol in a volatile organic solvent is prepared.

-

A small volume of the solution is injected into the GC-MS instrument.

-

The sample is vaporized and separated by the gas chromatograph, and the mass spectrum of the eluted compound is obtained by the mass spectrometer.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Cyclohexene Oxide

trans-1,2-Cyclohexanediol is a known metabolite of cyclohexene oxide. The primary metabolic conversion involves the enzymatic hydrolysis of the epoxide ring.[1]

Proposed Mechanism of Action on Drug Penetration

trans-1,2-Cyclohexanediol, in combination with other agents, has been shown to have a synergistic retardation effect on the percutaneous absorption of metronidazole (MTZ).[10] This is thought to occur through interactions with the lipid matrix of the stratum corneum.

Experimental Workflow: Synthesis from Cyclohexene Oxide

The synthesis of trans-1,2-Cyclohexanediol is commonly achieved through the acid-catalyzed hydrolysis of cyclohexene oxide.[2]

References

- 1. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Effect of Hydroxyl Groups and Rigid Structure in 1,4-Cyclohexanediol on Percutaneous Absorption of Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic effect of 1,4-cyclohexanediol and 1,2-hexanediol on percutaneous absorption and penetration of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in the male Fischer 344 rat and female B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trans-Cyclohexane-1,2-diol | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

synthesis of trans-1,2-Cyclohexanediol from cyclohexene

An In-depth Technical Guide to the Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene

Introduction

trans-1,2-Cyclohexanediol is a crucial diol in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, fragrances, and polyester resins. Its stereochemistry makes it a valuable chiral building block. The synthesis of trans-1,2-cyclohexanediol from cyclohexene is a fundamental transformation that illustrates key principles of stereoselective reactions. The most prevalent and reliable method involves a two-step sequence: the epoxidation of the cyclohexene double bond to form cyclohexene oxide, followed by the acid-catalyzed ring-opening of the epoxide, which proceeds via an anti-addition mechanism to yield the desired trans product.[1]

This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for the preparation of trans-1,2-cyclohexanediol from cyclohexene, tailored for researchers and professionals in chemical and pharmaceutical development.

Reaction Pathways and Mechanism

The conversion of cyclohexene to trans-1,2-cyclohexanediol is achieved through an anti-dihydroxylation process. This transformation prevents the formation of the cis-diol and ensures high stereoselectivity. The overall process can be summarized in two key stages:

-

Epoxidation: The double bond of cyclohexene is oxidized to form an epoxide (oxirane) ring. This can be accomplished using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or performic acid generated in situ.[1][2]

-

Acid-Catalyzed Hydrolysis: The resulting cyclohexene oxide undergoes a ring-opening reaction in the presence of an acid catalyst and water. The mechanism involves protonation of the epoxide oxygen, making the ring susceptible to nucleophilic attack by water. This attack occurs from the face opposite to the epoxide ring (SN2-type backside attack), resulting in an inversion of configuration at one of the carbon centers and leading exclusively to the trans-diol.[1][3]

References

Mechanism of Formation: A Technical Guide to trans-1,2-Cyclohexanediol

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclohexanediol is a pivotal chemical intermediate, valued for its stereospecific properties which are leveraged in the synthesis of complex molecules and pharmaceuticals. Understanding the mechanisms of its formation is critical for optimizing reaction conditions and achieving high stereoselectivity and yield. This document provides an in-depth technical overview of the primary and alternative synthetic routes to trans-1,2-cyclohexanediol, complete with mechanistic pathways, detailed experimental protocols, and comparative quantitative data.

Primary Synthesis Route: Epoxidation of Cyclohexene and Subsequent anti-Hydrolysis

The most prevalent and reliable method for synthesizing trans-1,2-cyclohexanediol is a two-step process known as anti-dihydroxylation. This process begins with the epoxidation of cyclohexene to form an epoxide intermediate (cyclohexene oxide), followed by a stereospecific ring-opening hydrolysis reaction.

Mechanism of Action

Step 1: Epoxidation of Cyclohexene Cyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or performic acid (often generated in situ from formic acid and hydrogen peroxide), to form cyclohexene oxide.[1][2] This reaction is a syn-addition, where the oxygen atom is added to the same face of the double bond, creating a strained three-membered epoxide ring.[2]

Step 2: Acid-Catalyzed Ring-Opening The epoxide is then subjected to acid-catalyzed hydrolysis. The acidic environment protonates the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack.[3][4] A water molecule then acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide. This attack occurs via an SN2 mechanism from the side opposite to the epoxide ring (a "back-side attack").[1][5] This inversion of stereochemistry at the point of attack results in the two hydroxyl groups being in a trans configuration relative to each other on the cyclohexane ring.[1][3]

Signaling Pathway Diagram

References

chirality of trans-1,2-Cyclohexanediol and its enantiomers

An In-depth Technical Guide on the Chirality of trans-1,2-Cyclohexanediol and its Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

trans-1,2-Cyclohexanediol is a chiral molecule of significant interest in synthetic organic chemistry, particularly in the fields of asymmetric synthesis and drug development. Unlike its achiral meso counterpart, cis-1,2-cyclohexanediol, the trans isomer exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-trans-1,2-cyclohexanediol and (1S,2S)-trans-1,2-cyclohexanediol. The stereospecific arrangement of its vicinal diols on the cyclohexane backbone makes it a valuable chiral auxiliary and a versatile building block for the synthesis of complex molecules. This guide provides a detailed overview of the stereochemistry, physicochemical properties, synthesis, and chiral resolution of trans-1,2-cyclohexanediol.

Introduction to Stereoisomerism in 1,2-Cyclohexanediol

Cyclohexane-1,2-diol is a vicinal diol that can exist as two primary stereoisomers: cis and trans.[1] The spatial orientation of the two hydroxyl (-OH) groups relative to the plane of the cyclohexane ring determines the molecule's properties and chirality.

-

cis-1,2-Cyclohexanediol: In the cis isomer, both hydroxyl groups are on the same side of the ring. This configuration results in a molecule with an internal plane of symmetry, making it an achiral meso compound.[2] Therefore, it does not exhibit optical activity.

-

trans-1,2-Cyclohexanediol: In the trans isomer, the hydroxyl groups are on opposite sides of the ring. This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. Consequently, trans-1,2-cyclohexanediol exists as a racemic mixture of two enantiomers.

The Enantiomers of trans-1,2-Cyclohexanediol

The chirality of trans-1,2-cyclohexanediol arises from the two stereocenters at carbons C1 and C2. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules:

-

(1R,2R)-trans-1,2-Cyclohexanediol

-

(1S,2S)-trans-1,2-Cyclohexanediol

These two molecules are non-superimposable mirror images of each other. They possess identical physical properties such as melting point, boiling point, and solubility, but they rotate plane-polarized light in equal but opposite directions. The enantiomerically pure forms are critical in asymmetric catalysis and as chiral building blocks in the synthesis of pharmaceuticals.[3]

Physicochemical Properties

The quantitative data for racemic trans-1,2-cyclohexanediol and its individual enantiomers are summarized below.

| Property | Racemic trans-1,2-Cyclohexanediol | (1R,2R)-trans-1,2-Cyclohexanediol | (1S,2S)-trans-1,2-Cyclohexanediol |

| Synonyms | (±)-trans-1,2-Cyclohexanediol | (-)-trans-1,2-Cyclohexanediol | (+)-trans-1,2-Cyclohexanediol |

| CAS Number | 1460-57-7[4] | 1072-86-2[3] | 57794-08-8[5] |

| Molecular Formula | C₆H₁₂O₂[4] | C₆H₁₂O₂[3] | C₆H₁₂O₂[5] |

| Molecular Weight | 116.16 g/mol [4] | 116.16 g/mol [3] | 116.16 g/mol [5] |

| Appearance | Off-white crystalline powder[6] | Crystalline solid | Crystalline solid |

| Melting Point | 101-104 °C[7] | 107-109 °C | 107-109 °C[8] |

| Specific Rotation ([α]²⁰/D) | 0° | -39° (c=1.6 in H₂O) | +39° (c=1.6 in H₂O)[8] |

| Solubility | Soluble in chloroform, methanol[6] | Soluble in chloroform, methanol | Soluble in chloroform, methanol |

Experimental Protocols

Synthesis of Racemic trans-1,2-Cyclohexanediol

A common method for synthesizing the racemic mixture of trans-1,2-cyclohexanediol is through the performic acid oxidation of cyclohexene, followed by hydrolysis of the intermediate formate ester.[9][10]

Materials and Reagents:

-

Cyclohexene (1.0 mole, 82 g)

-

88% Formic acid (13.7 moles, 600 mL)

-

30% Hydrogen peroxide (1.4 moles, 140 mL)

-

Sodium hydroxide (80 g)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Performic Acid Preparation and Reaction: In a 1-L three-necked flask equipped with a stirrer and thermometer, add 30% hydrogen peroxide (140 mL) to 88% formic acid (600 mL).

-

Addition of Cyclohexene: Slowly add cyclohexene (82 g) to the solution over 20-30 minutes. Maintain the reaction temperature between 40-45°C by using an ice bath and controlling the addition rate.[9]

-

Reaction Completion: After the addition is complete, continue stirring at 40°C for one hour, then let the mixture stand overnight at room temperature.[9]

-

Removal of Acid: Remove the formic acid and water by distillation under reduced pressure on a steam bath.[9]

-

Hydrolysis: To the viscous residue, add an ice-cold solution of sodium hydroxide (80 g in 150 mL of water) in small portions, ensuring the temperature does not exceed 45°C. Warm the resulting alkaline solution to 45°C.[9]

-

Extraction and Purification: Add an equal volume of ethyl acetate (approx. 350 mL) and perform extraction. The organic layers are combined, and the solvent is distilled until the product begins to crystallize. The crude product is cooled to 0°C and collected by filtration.[9]

-

Final Product: The crude solid is purified by distillation under reduced pressure (b.p. 120–125°/4 mm) to yield pure trans-1,2-cyclohexanediol.[9]

Chiral Resolution of Enantiomers

The resolution of racemic trans-1,2-cyclohexanediol can be achieved by forming diastereomeric complexes with a chiral resolving agent, such as tartaric acid. The differing solubilities of the resulting diastereomers allow for their separation.[1]

Materials and Reagents:

-

Racemic trans-1,2-cyclohexanediol (CHD)

-

(2R,3R)-(+)-Tartaric acid (or (2S,3S)-(-)-tartaric acid)

-

Ethanol

-

Supercritical Carbon Dioxide (for SFE separation)

Procedure:

-

Diastereomeric Complex Formation: A racemic mixture of trans-1,2-cyclohexanediol is reacted with (2R,3R)-(+)-tartaric acid in ethanol. A molar ratio of 0.5:1 (tartaric acid:racemic CHD) is typically used.[1] The (2R,3R)-(+)-tartaric acid selectively forms a stable diastereomeric co-crystal with (1R,2R)-(-)-cyclohexanediol.[1][11] The (1S,2S) enantiomer remains largely unreacted in the solution.[2]

-

Separation: The separation of the crystallized diastereomeric complex from the unreacted enantiomer can be performed by filtration. Alternatively, a more advanced and environmentally benign method is Supercritical Fluid Extraction (SFE).[2]

-

SFE Protocol Outline:

-

The unreacted, (1S,2S)-rich mixture of enantiomers is first recovered from the solid mixture using supercritical CO₂ at a lower temperature and pressure (e.g., 20 MPa and 33°C).[2]

-

The temperature is then raised (e.g., >73°C) at the same pressure. This increase in temperature decomposes the diastereomeric co-crystal in situ, releasing the (1R,2R)-cyclohexanediol, which is then extracted.[2]

-

-

Recovery of Enantiomers: The separated fractions are collected, and the resolving agent is removed to yield the enriched or pure (1R,2R) and (1S,2S) enantiomers. The process can be repeated to achieve higher enantiomeric excess (ee > 99%).[2]

Visualized Workflows and Relationships

The following diagrams illustrate the key stereochemical relationships and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Cyclohexanediol, (1S-trans)- | C6H12O2 | CID 7057110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 7. trans-1,2-Cyclohexanediol 98 1460-57-7 [sigmaaldrich.com]

- 8. (1S,2S)-trans-1,2-Cyclohexanediol 99 57794-08-8 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of trans-1,2-Cyclohexanediol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-1,2-cyclohexanediol, a key organic compound utilized in various research and development applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for trans-1,2-cyclohexanediol.

¹H NMR Spectral Data

The ¹H NMR spectrum of trans-1,2-cyclohexanediol exhibits distinct signals corresponding to the different protons in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| A | 3.91 |

| B | 3.33 |

| C | 1.95 |

| D | 1.69 |

| E | 1.56 to 1.00 |

Note: The shift values were obtained at 400MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Solvent |

| 75.2 | CDCl₃ |

| 32.8 | CDCl₃ |

| 24.3 | CDCl₃ |

Note: Data obtained from various sources.[2][3][4]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of diols is as follows:

-

Sample Preparation : Accurately weigh 5-10 mg of the purified trans-1,2-cyclohexanediol for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5] Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[5]

-

Instrument Setup : Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.[5]

-

¹H NMR Spectroscopy :

-

¹³C NMR Spectroscopy :

-

Pulse Program : Employ a standard proton-decoupled ¹³C experiment.[5]

-

Acquisition Parameters : Set the spectral width to 200-240 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2 seconds.[5] A higher number of scans (1024 or more) is generally required depending on the sample concentration.[5]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[5] Phase the spectrum and perform baseline correction to obtain a clear spectrum for analysis.[5] For enantiomeric purity analysis, a three-component chiral derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed, followed by ¹H NMR analysis of the resulting diastereoisomeric iminoboronate esters.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of trans-1,2-cyclohexanediol shows characteristic absorption bands for its hydroxyl and alkane functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3500-3200 | Strong, Broad |

| C-H stretch | 2950-2870 | Strong |

| C-O stretch | 1260-1050 | Strong |

Note: The O-H stretching frequency is sensitive to hydrogen bonding.[8][9] In a dilute solution of CCl₄, free O-H and intramolecularly bonded O-H bands can be observed at approximately 3628 cm⁻¹ and 3596 cm⁻¹, respectively.[8]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid alcohol is as follows:

-

Sample Preparation : For a solid sample, the KBr pellet method is frequently used.[4] A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[10] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil).[10] For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[10]

-

Instrument and Data Acquisition : An FTIR (Fourier Transform Infrared) spectrometer is commonly used.[11] A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum.[10][12]

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[10][12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of trans-1,2-cyclohexanediol shows several characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 70 | 99.99 | [C₄H₆O]⁺ |

| 57 | 56.89 | [C₄H₉]⁺ |

| 99 | Not specified | [M-OH]⁺ |

| 98 | Not specified | [M-H₂O]⁺ |

| 83 | 36.00 | [C₆H₁₁]⁺ |

| 41 | 60.50 | [C₃H₅]⁺ |

Note: The molecular weight of trans-1,2-cyclohexanediol is 116.16 g/mol .[13][14] The data presented is a compilation from various sources.[14][15]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of a diol is as follows:

-

Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16] Further dilute this solution to a final concentration of about 10-100 µg/mL.[16] Ensure the final solution is free of any particulate matter by filtration if necessary.[16] High concentrations of inorganic salts should be avoided as they can interfere with electrospray ionization.[16]

-

Instrumentation and Ionization : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[17] For volatile compounds like trans-1,2-cyclohexanediol, GC-MS with electron ionization (EI) is a common method.[15] In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[17]

-

Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.[17]

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (if present) confirms the molecular weight, and the fragmentation pattern provides valuable structural information.[17] For diols, characteristic fragmentation patterns can include the loss of a hydroxyl group or a water molecule.[18]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum [chemicalbook.com]

- 2. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. benchchem.com [benchchem.com]

- 12. webassign.net [webassign.net]

- 13. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]

- 14. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]

- 15. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-1,2-Cyclohexanediol CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,2-Cyclohexanediol, a versatile organic compound with applications ranging from chemical synthesis to advanced drug delivery. This document details its chemical properties, synthesis and purification protocols, and a notable application in enhancing gene transfection through the transient dilation of the nuclear pore complex.

Core Chemical Identity and Properties

trans-1,2-Cyclohexanediol is a diol with the chemical formula C₆H₁₂O₂. Its Chemical Abstracts Service (CAS) number is 1460-57-7 . The 'trans' configuration indicates that the two hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring's plane.

Physicochemical Data

The following table summarizes the key quantitative properties of trans-1,2-Cyclohexanediol.

| Property | Value |

| CAS Number | 1460-57-7 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Melting Point | 101-104 °C |

| Boiling Point | 117 °C at 12.75 mmHg; 123 °C at 13 hPa |

| Density | ~1.156 g/cm³ |

| Water Solubility | 375 g/L |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform, acetone, and ethyl acetate. Can be recrystallized from carbon tetrachloride.[1][2] |

| Appearance | Off-white crystals or crystalline powder |

Experimental Protocols

Detailed methodologies for the synthesis and purification of trans-1,2-Cyclohexanediol are crucial for its application in research and development.

Synthesis from Cyclohexene

A common and effective method for synthesizing trans-1,2-Cyclohexanediol is through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis. The reaction proceeds via an anti-addition mechanism, yielding the trans-diol.

Materials:

-

Cyclohexene

-

Formic acid (88% or 99%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Deionized water

-

Ice bath

-

Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.[3] Cool the mixture in an ice bath.

-

Addition of Cyclohexene: Slowly add 82 g of freshly distilled cyclohexene to the stirred mixture over 20-30 minutes.[3] Maintain the internal temperature between 40-45°C by adjusting the addition rate and using the ice bath as needed.[3]

-

Reaction: After the addition is complete, maintain the reaction mixture at 40°C for one hour, then allow it to stand at room temperature overnight.[3]

-

Removal of Formic Acid: Remove the formic acid and water by distillation under reduced pressure using a steam bath.[3]

-

Hydrolysis: To the viscous residue, slowly add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water, ensuring the temperature does not exceed 45°C.[3] This step hydrolyzes the intermediate formate ester.

-

Extraction: Warm the alkaline solution to 45°C and extract it multiple times with ethyl acetate.[4]

-

Crystallization: Combine the organic extracts and distill off the ethyl acetate until the product begins to crystallize.[4] Cool the mixture to 0°C to complete the crystallization.[4]

-

Isolation: Collect the crystals by vacuum filtration. The crude product can be purified further.[4]

A visual representation of this workflow is provided below.

Caption: Synthesis Workflow of trans-1,2-Cyclohexanediol

Purification by Recrystallization

For applications requiring high purity, such as in drug development, the synthesized trans-1,2-Cyclohexanediol can be further purified.

Materials:

-

Crude trans-1,2-Cyclohexanediol

-

Acetone (or ethyl acetate, or carbon tetrachloride)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot acetone in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Drying: Dry the crystals, for example, at 50°C for several days, to remove any residual solvent.[1][2]

Application in Drug Development: A Nuclear Pore Complex Dilator

A significant application of trans-1,2-Cyclohexanediol in the realm of drug development is its role as a transient dilator of the nuclear pore complex (NPC).[3] The NPC is the gateway for molecules moving between the cytoplasm and the nucleus, and it presents a major barrier to large molecules like plasmid DNA used in gene therapy.

Mechanism of Action

trans-1,2-Cyclohexanediol, an amphipathic alcohol, disrupts the weak hydrophobic interactions between the phenylalanine-glycine (FG) repeats of nucleoporins (FG-nups), which form the selective permeability barrier of the NPC.[5] This disruption transiently increases the permeability of the nuclear pore, allowing macromolecules that are typically too large for passive diffusion to enter the nucleus.[3] This mechanism enhances the efficiency of non-viral gene delivery methods.[3][5]

The signaling pathway, or more accurately, the mechanism of action, can be visualized as follows:

Caption: Mechanism of TCHD on Nuclear Pore Complex

Studies have shown that trans-1,2-Cyclohexanediol can significantly improve the efficiency of in vitro electrotransfection and lipid-mediated gene transfection.[3] However, it is important to note that concentrations of 1.5% or higher may lead to significant cytotoxicity.[3] While promising in cell lines and ex vivo models, the translation of these effects to in vivo applications has proven challenging.[6]

References

- 1. Page loading... [guidechem.com]

- 2. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the nuclear pore dilating agent trans-cyclohexane-1,2-diol in differentiated airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of trans-1,2-Cyclohexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Cyclohexanediol is a crucial chiral building block and intermediate in organic synthesis, with applications ranging from polymer chemistry to the development of pharmaceuticals. Its stereospecific synthesis has been a subject of extensive research, leading to the development of several effective methodologies. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, detailed experimental protocols for key methods, a comparative analysis of quantitative data, and visual representations of the underlying reaction mechanisms and workflows.

Discovery and Historical Perspective

The synthesis of trans-1,2-cyclohexanediol was first reported in the early 20th century during broader investigations into the chemistry of cycloaliphatic compounds.[1] These early methods laid the groundwork for the development of more refined and stereoselective synthetic routes. A significant advancement came with the understanding of the stereochemistry of alkene reactions, particularly the anti-dihydroxylation of cyclohexene.

Key historical developments include the use of peroxy acids to form an intermediate epoxide, which upon ring-opening yields the trans-diol. This approach established a reliable method for controlling the stereochemistry of the diol. Further evolution in the field led to the development of catalytic and asymmetric methods, most notably the Sharpless asymmetric dihydroxylation, which allows for the synthesis of specific enantiomers of trans-1,2-cyclohexanediol with high purity.

Key Synthetic Methodologies

Several methods have been established for the synthesis of trans-1,2-cyclohexanediol. The most prominent and widely used techniques are detailed below.

Performic Acid Oxidation of Cyclohexene

This classical method involves the in situ formation of performic acid from hydrogen peroxide and formic acid. The performic acid first epoxidizes cyclohexene, and the acidic conditions then catalyze the ring-opening of the epoxide by water to yield trans-1,2-cyclohexanediol.

Reaction Mechanism:

Epoxidation Followed by Acid-Catalyzed Hydrolysis

A more general and widely applicable two-step approach involves the initial epoxidation of cyclohexene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide. This method offers excellent control over the trans stereochemistry due to the backside attack of water on the protonated epoxide.[2]

Experimental Workflow:

Sharpless Asymmetric Dihydroxylation

For the synthesis of enantiomerically pure trans-1,2-cyclohexanediol, the Sharpless asymmetric dihydroxylation is the method of choice. This powerful technique utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. Commercially available "AD-mix" reagents simplify this procedure.

Catalytic Cycle:

Quantitative Data Summary

The choice of synthetic method often depends on the desired yield, stereoselectivity, and experimental conditions. The following table summarizes quantitative data for the key methods discussed.

| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (%) | Reference |

| Performic Acid Oxidation | Cyclohexene, H₂O₂, HCOOH | - | - | 40-50 | 1 h | 65-73 | Racemic | [3] |

| Epoxidation & Hydrolysis | Cyclohexene, m-CPBA; H₂O | H₂SO₄ | Dichloromethane; Water | 25; Reflux | 2 h; 1 h | ~85 | Racemic | [2] |

| Epoxidation & Hydrolysis | Cyclohexene oxide, H₂O | H-ZSM-5 Zeolite | Solvent-free | 120 | 6 h | 88.6 | Racemic | [4] |

| Sharpless AD | Cyclohexene, AD-mix-β | K₂OsO₂(OH)₄ | t-BuOH/H₂O | 0 - RT | 12-24 h | >90 | >99 | [5] |

Detailed Experimental Protocols

Synthesis of trans-1,2-Cyclohexanediol via Performic Acid Oxidation[3]

Materials:

-

Cyclohexene (10.2 mL, 100 mmol)

-

Formic acid (99%, 30 mL)

-

Hydrogen peroxide (30%, 13 mL)

-

Sodium hydroxide (6.0 g)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of 30 mL of formic acid and 13 mL of 30% hydrogen peroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 10.2 mL of cyclohexene dropwise while stirring. Maintain the internal temperature below 80 °C, using the ice bath as needed.

-

After the addition is complete, allow the reaction to proceed for 35 minutes.

-

Test for the presence of peroxides using potassium iodide starch paper. If the test is positive, heat the mixture in a water bath at 60-70 °C until the test is negative. If still positive after one hour, add sodium disulfite to quench the remaining peroxide.

-

Remove the formic acid and water using a rotary evaporator.

-

To the viscous residue, carefully add a solution of 6.0 g of NaOH in 30 mL of water, ensuring the temperature does not exceed 60 °C.

-

Neutralize the solution with concentrated hydrochloric acid (check pH).

-

Remove the solvent completely on a rotary evaporator.

-

Distill the solid residue under reduced pressure to obtain trans-1,2-cyclohexanediol as colorless crystals.

Synthesis of trans-1,2-Cyclohexanediol via Epoxidation and Hydrolysis[2]

Step A: Epoxidation of Cyclohexene

-

Dissolve cyclohexene in a suitable solvent such as dichloromethane in a flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cyclohexene solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain cyclohexene oxide.

Step B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide [2]

-

To the crude cyclohexene oxide, add a mixture of water and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux and stir for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to yield pure trans-1,2-cyclohexanediol.

Enantioselective Synthesis of (1R,2R)-trans-1,2-Cyclohexanediol via Sharpless Asymmetric Dihydroxylation

Materials:

-

AD-mix-β

-

tert-Butanol

-

Water

-

Cyclohexene

-

Sodium sulfite

Procedure:

-

In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature with vigorous stirring until both phases are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add cyclohexene to the cold, stirring mixture.

-

Continue stirring vigorously at 0 °C for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Add ethyl acetate to the mixture and stir. Separate the aqueous and organic layers.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization to obtain the enantiomerically enriched trans-1,2-cyclohexanediol.

Conclusion

The synthesis of trans-1,2-cyclohexanediol has evolved from early stoichiometric oxidations to highly efficient and selective catalytic asymmetric methods. The choice of the synthetic route depends on the specific requirements of the application, such as the need for a racemic mixture or a specific enantiomer, scalability, and cost-effectiveness. The methods outlined in this guide provide a robust toolkit for researchers and professionals in the fields of chemistry and drug development to access this valuable synthetic intermediate. The continued development of greener and more efficient catalytic systems promises to further enhance the accessibility and utility of trans-1,2-cyclohexanediol in various scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of trans-1,2-Cyclohexanediol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of trans-1,2-Cyclohexanediol in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate and building block. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of trans-1,2-Cyclohexanediol is dictated by the presence of two hydrophilic hydroxyl (-OH) groups on a nonpolar cyclohexane ring. This structure allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone provides compatibility with less polar environments. The following table summarizes the known solubility data in common laboratory solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 80.1 | 375 g/L | 20 |

| Methanol | CH₃OH | 32.04 | 33.0 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 24.5 | Moderately Soluble | Not Specified |

| Chloroform | CHCl₃ | 119.38 | 4.8 | Soluble | Not Specified |

| Acetone | C₃H₆O | 58.08 | 20.7 | Data not available | Not Specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | 9.1 | Data not available | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 6.0 | Data not available | Not Specified |

| Hexane | C₆H₁₄ | 86.18 | 1.9 | Data not available | Not Specified |

| Toluene | C₇H₈ | 92.14 | 2.4 | Data not available | Not Specified |

Note: "Soluble" and "Moderately Soluble" are qualitative descriptions obtained from chemical supplier safety data sheets and reference websites.[1][2] Quantitative data for these and other solvents such as methyl acetate, propyl acetate, butyl acetate, methyl acrylate, ethyl acrylate, 2-pentanone, and acetoacetic ester have been reported in the literature but are not publicly available.[3]

Experimental Protocols for Solubility Determination

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of a solid compound like trans-1,2-Cyclohexanediol in a liquid solvent. This protocol is a composite of standard laboratory practices.[4][5][6][7][8]

Objective: To determine the maximum mass of trans-1,2-Cyclohexanediol that can be dissolved in a given volume of a solvent at a specified temperature.

Materials and Equipment:

-

trans-1,2-Cyclohexanediol (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath (e.g., water bath, oil bath, or dry block heater) with precise temperature control

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars or vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of trans-1,2-Cyclohexanediol into a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Pipette a precise volume (e.g., 5.00 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but a minimum of 24 hours is recommended.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the mixture to stand in the temperature bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic, undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully remove the solvent from the vial. This can be achieved using a rotary evaporator or by gentle heating in a vacuum oven. Ensure the temperature is kept below the boiling point of the solute to avoid any loss of the dissolved solid.

-

Once all the solvent has been removed, re-weigh the vial containing the dry, solid residue of trans-1,2-Cyclohexanediol.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved trans-1,2-Cyclohexanediol by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or grams per 100 mL ( g/100 mL), based on the initial volume of the solvent used.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the key steps in the experimental determination of solid-state solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 8. education.com [education.com]

An In-depth Technical Guide to the Health and Safety of trans-1,2-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for trans-1,2-cyclohexanediol, a compound utilized in various chemical syntheses. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this chemical.

Chemical and Physical Properties

trans-1,2-Cyclohexanediol is a cycloaliphatic diol.[1] It appears as a white to off-white or cream crystalline powder.[1][2][3] The compound is soluble in chloroform and methanol.[3][4]

Table 1: Physicochemical Properties of trans-1,2-Cyclohexanediol

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [4] |

| Molar Mass | 116.16 g/mol | [2] |

| Melting Point | 101-104 °C | [3][4] |

| Boiling Point | 117 °C @ 12.75 mmHg | [4] |

| Flash Point | 134 °C | [4][5] |

| Vapor Pressure | 4 hPa @ 110 °C | [4] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Solubility | Soluble in chloroform and methanol | [3][4] |

Hazard Identification

trans-1,2-Cyclohexanediol is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory tract irritation.[2][5][6][7]

Table 2: GHS Hazard Classification for trans-1,2-Cyclohexanediol

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Emergency Overview: Caution! May cause eye, skin, and respiratory tract irritation.[5] The toxicological properties of this material have not been fully investigated.[5]

First Aid Measures

Prompt and appropriate first aid is crucial in case of exposure.

Table 3: First Aid Procedures for trans-1,2-Cyclohexanediol Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5][6] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5][7] Call a poison center or doctor if you feel unwell.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear.[6] Wash the affected area with plenty of soap and water.[6][7][8] Seek medical attention if irritation develops and persists.[5][6] Wash contaminated clothing before reuse.[1][5] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7] Seek medical attention without delay.[6] |

| Ingestion | Do not induce vomiting unless directed by medical personnel.[5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[5][7] Seek medical attention.[5][8] |

Logical Flow for First Aid Response

References

- 1. Page loading... [guidechem.com]

- 2. trans-1,2-Cyclohexanediol | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: trans-1,2-Cyclohexanediol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Cyclohexanediol is a versatile and cost-effective C₂-symmetric chiral auxiliary employed in a range of asymmetric transformations. Its rigid cyclohexane backbone provides a well-defined steric environment, enabling high levels of stereocontrol in reactions such as alkylations, Diels-Alder cycloadditions, and aldol reactions. This chiral auxiliary can be readily converted into acetals and ketals, which then direct the stereochemical outcome of subsequent bond-forming reactions. Following the desired transformation, the auxiliary can be cleaved under mild conditions, allowing for the recovery of the chiral product and often the auxiliary itself. This document provides detailed application notes and experimental protocols for the use of trans-1,2-cyclohexanediol as a chiral auxiliary in key synthetic reactions.

Core Applications at a Glance

| Application | Reaction Type | Key Feature | Diastereomeric Excess (de) |

| Asymmetric Alkylation | Alkylation of β-keto esters | Formation of chiral quaternary centers | Up to >95% |

| Diels-Alder Reaction | [4+2] Cycloaddition | Control of facial selectivity | High |

| Aldol Reaction | Aldol addition of enolates | Diastereoselective C-C bond formation | Moderate to high |

Asymmetric Alkylation of β-Keto Esters

The acetal derived from trans-1,2-cyclohexanediol and a β-keto ester can be alkylated with high diastereoselectivity to generate products with a chiral quaternary carbon center. This methodology is particularly useful for the synthesis of α,α-disubstituted α-amino acids.

Quantitative Data Summary

| Entry | β-Keto Ester Substrate | Alkylating Agent | Product Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Ethyl 2-methylacetoacetate | Methyl iodide | 65 | >95 |

| 2 | Ethyl 2-methylacetoacetate | Ethyl iodide | 70 | 92 |

| 3 | Ethyl 2-methylacetoacetate | Allyl bromide | 68 | >95 |

| 4 | Ethyl 2-ethylacetoacetate | Methyl iodide | 55 | 94 |

| 5 | Ethyl 2-ethylacetoacetate | Propyl iodide | 45 | 93 |

| 6 | Ethyl 2-ethylacetoacetate | Benzyl bromide | 31 | >95 |

Experimental Protocols

1. Formation of the Chiral Acetal:

-

Materials: (S,S)-1,2-cyclohexanediol, ethyl 2-methylacetoacetate, trimethyl orthoformate, p-toluenesulfonic acid (catalytic amount), dry benzene.

-

Procedure: A solution of ethyl 2-methylacetoacetate (1.0 eq), (S,S)-1,2-cyclohexanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in dry benzene is heated to reflux. Trimethyl orthoformate (1.2 eq) is added, and the mixture is refluxed for 24 hours with a Dean-Stark trap to remove methanol. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

2. Diastereoselective Alkylation:

-

Materials: Chiral acetal from the previous step, lithium diisopropylamide (LDA), alkyl halide, dry tetrahydrofuran (THF).

-

Procedure: To a solution of the chiral acetal (1.0 eq) in dry THF at -78 °C is added freshly prepared LDA (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour to form the enolate. The alkyl halide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric excess of the crude product can be determined by GC or NMR analysis. The product is purified by silica gel chromatography.

3. Removal of the Chiral Auxiliary:

-

Materials: Alkylated acetal, boron trifluoride diethyl etherate (BF₃·OEt₂), dichloromethane (DCM).

-

Procedure: To a solution of the alkylated acetal (1.0 eq) in dichloromethane at 0 °C is added boron trifluoride diethyl etherate (2.0 eq). The mixture is stirred at 0 °C for 30 minutes. The reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the β-keto ester with a newly formed chiral quaternary center.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for the asymmetric alkylation of a β-keto ester.

Asymmetric Diels-Alder Reaction

trans-1,2-Cyclohexanediol can be used to create chiral dienophiles, which then undergo diastereoselective [4+2] cycloaddition reactions. The chiral auxiliary effectively shields one face of the dienophile, leading to the preferential formation of one diastereomer of the cycloadduct.

Experimental Protocol

1. Synthesis of a Chiral Acrylate Dienophile:

-

Materials: (1R,2R)-(-)-1,2-Cyclohexanediol, acryloyl chloride, triethylamine, dry dichloromethane (DCM).

-

Procedure: To a solution of (1R,2R)-(-)-1,2-cyclohexanediol (1.0 eq) and triethylamine (1.2 eq) in dry DCM at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

2. Lewis Acid-Catalyzed Diels-Alder Reaction:

-

Materials: Chiral acrylate dienophile, cyclopentadiene, diethylaluminum chloride (Et₂AlCl), dry dichloromethane (DCM).

-

Procedure: A solution of the chiral acrylate dienophile (1.0 eq) in dry DCM is cooled to -78 °C. A solution of diethylaluminum chloride in hexanes (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are dried and concentrated. The endo/exo ratio and diastereomeric excess are determined by ¹H NMR or chiral HPLC analysis of the crude product.

3. Cleavage of the Auxiliary:

-

Materials: Diels-Alder adduct, lithium aluminum hydride (LiAlH₄), dry diethyl ether.

-

Procedure: To a suspension of LiAlH₄ (2.0 eq) in dry diethyl ether at 0 °C is added a solution of the Diels-Alder adduct (1.0 eq) in diethyl ether dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the chiral alcohol.

Signaling Pathway for Diels-Alder Stereocontrol

Caption: Stereocontrol in the Diels-Alder reaction.

Asymmetric Aldol Reaction

The enolates derived from ketones or esters bearing a trans-1,2-cyclohexanediol-based chiral auxiliary can react with aldehydes in a diastereoselective manner to produce chiral β-hydroxy carbonyl compounds.

Experimental Protocol

1. Preparation of a Chiral Ketone Acetal:

-

Materials: (1S,2S)-(+)-1,2-Cyclohexanediol, 3-pentanone, trimethyl orthoformate, Amberlyst-15, dry hexanes.

-

Procedure: A mixture of 3-pentanone (1.0 eq), (1S,2S)-(+)-1,2-cyclohexanediol (1.2 eq), trimethyl orthoformate (1.5 eq), and Amberlyst-15 resin in dry hexanes is stirred at room temperature for 48 hours. The resin is filtered off, and the filtrate is concentrated under reduced pressure to give the chiral ketal, which can be used in the next step without further purification.

2. Diastereoselective Aldol Reaction:

-

Materials: Chiral ketal, lithium diisopropylamide (LDA), benzaldehyde, dry tetrahydrofuran (THF).

-

Procedure: A solution of the chiral ketal (1.0 eq) in dry THF is cooled to -78 °C. LDA (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours at -78 °C to generate the lithium enolate. Benzaldehyde (1.2 eq) is then added, and the reaction is stirred for an additional 4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereoselectivity of the crude product is determined by NMR analysis.

3. Hydrolysis of the Aldol Adduct:

-

Materials: Aldol adduct, acetic acid, water, tetrahydrofuran (THF).

-

Procedure: The aldol adduct is dissolved in a mixture of THF, acetic acid, and water (4:2:1). The solution is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to afford the chiral β-hydroxy ketone.

Experimental Workflow for Asymmetric Aldol Reaction

Application Notes and Protocols: trans-1,2-Cyclohexanediol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trans-1,2-cyclohexanediol as a versatile chiral auxiliary in asymmetric catalysis, with a specific focus on the synthesis of valuable α,α-disubstituted α-amino acids. This methodology is of significant interest to researchers in organic synthesis and drug development due to the prevalence of these amino acid motifs in biologically active molecules.

Application 1: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary

trans-1,2-Cyclohexanediol, in its enantiomerically pure (S,S) form, serves as an effective chiral auxiliary for the diastereoselective alkylation of β-keto esters. The resulting products can be converted into optically active α,α-disubstituted α-amino acids, which are important building blocks in medicinal chemistry. The rigid cyclohexane backbone of the auxiliary provides a well-defined chiral environment, leading to high levels of stereocontrol.

The overall synthetic strategy involves four key steps:

-

Formation of a Chiral Enol Ether: Reaction of a β-keto ester with (S,S)-cyclohexane-1,2-diol to form a chiral ketal, which exists in equilibrium with its enol ether tautomer.

-

Diastereoselective Alkylation: The chiral enol ether is then alkylated with high diastereoselectivity.

-

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved to yield an α,α-disubstituted β-keto ester.

-

Schmidt Rearrangement: The β-keto ester is converted to the target α,α-disubstituted α-amino acid via a Schmidt rearrangement.

Data Presentation

The following table summarizes the quantitative data for the key steps in the asymmetric synthesis of α,α-disubstituted α-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.

| Step | Product | Diastereomeric Excess (de) | Yield (%) |

| Diastereoselective Alkylation | Chiral Enol Ethers | 92 to >95% | 31 - 70% |

| Schmidt Rearrangement | α,α-Disubstituted α-Amino Acids | - | 21 - 99% |

Experimental Protocols

Protocol 1: Synthesis of Chiral Enol Ethers from Ethyl Acetoacetate and (S,S)-Cyclohexane-1,2-diol